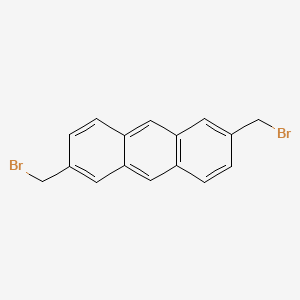

2,6-Bis(bromomethyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138308-91-5 |

|---|---|

Molecular Formula |

C16H12Br2 |

Molecular Weight |

364.07 g/mol |

IUPAC Name |

2,6-bis(bromomethyl)anthracene |

InChI |

InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8H,9-10H2 |

InChI Key |

WTDSEDUQRREQLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)CBr)C=C2C=C1CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis Bromomethyl Anthracene and Its Chemical Precursors

Synthesis from Dimethylanthracene Derivatives

A common precursor for 2,6-Bis(bromomethyl)anthracene is 2,6-dimethylanthracene (B15464). rsc.org This approach focuses on the functionalization of the methyl groups.

Direct Bromination Approaches

Direct benzylic bromination of 2,6-dimethylanthracene can be accomplished using N-bromosuccinimide (NBS) as the brominating agent. ucl.ac.uksorbonne-universite.fr This reaction typically proceeds via a free-radical mechanism, often initiated by light (hν) or a radical initiator like benzoyl peroxide (BPO). sorbonne-universite.frbyjus.com The reaction is generally carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). missouri.edu

However, direct bromination of 2,6-dimethylanthracene with NBS can be challenging due to the high reactivity of the anthracene (B1667546) core at the 9 and 10 positions. rsc.org This can lead to competing electrophilic substitution on the aromatic ring, resulting in a mixture of products and lower yields of the desired this compound. rsc.orglibretexts.org

Table 1: Direct Bromination of Dimethylanthracene Derivatives

| Starting Material | Reagent | Initiator | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2,6-dimethylanthracene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Not Specified | This compound | sorbonne-universite.fr |

| 1,5-dimethylanthracene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Not Specified | 1,5-Bis(bromomethyl)anthracene | sorbonne-universite.fr |

Multi-Step Conversions via Anthraquinone (B42736) Intermediates

To circumvent the issues of regioselectivity in direct bromination, a multi-step approach starting from 2,6-dimethylanthraquinone (B15465) is often employed. rsc.org This method provides a more controlled synthesis of this compound.

The synthesis often begins with the preparation of 2,6-dimethylanthraquinone. snu.ac.kr One established method involves the Diels-Alder reaction between isoprene (B109036) and p-benzoquinone. snu.ac.krgoogle.com Alternatively, it can be synthesized from the cyclodehydration of the appropriate o-benzoylbenzoic acid derivative, though this can result in a mixture of isomers. ucl.ac.ukcore.ac.uk In some cases, 2,6-dimethylanthraquinone is treated with sulfuryl chloride in the presence of an initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) to yield 2,6-bis(chloromethyl)anthraquinone, which serves as a key intermediate. snu.ac.kr

The anthraquinone core is then reduced. For instance, 2,6-bis(chloromethyl)anthraquinone can be refluxed in a mixture of water and dimethyl sulfoxide (B87167) (Me₂SO) to form the diol derivative, which is subsequently reduced using zinc (Zn) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) to yield 2,6-bis(hydroxymethyl)anthracene. snu.ac.kr Another approach involves the direct reduction of 2,6-dimethylanthraquinone to 2,6-dimethylanthracene, which is then oxidized to 2,6-bis(hydroxymethyl)anthracene. rsc.org

The final step is the conversion of the hydroxyl groups of 2,6-bis(hydroxymethyl)anthracene to bromomethyl groups. This is typically achieved by treating the diol with phosphorus tribromide (PBr₃) in a solvent like dimethylformamide (DMF). rsc.orgsnu.ac.kr This reaction proceeds smoothly at room temperature and produces this compound in high yield. snu.ac.kr

Table 2: Multi-Step Synthesis via Anthraquinone Intermediate

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-dimethylanthraquinone | Sulfuryl chloride, AIBN | 2,6-bis(chloromethyl)anthraquinone | snu.ac.kr |

| 2 | 2,6-bis(chloromethyl)anthraquinone | H₂O, Me₂SO; then Zn, NH₄OH | 2,6-bis(hydroxymethyl)anthracene | snu.ac.kr |

| 3 | 2,6-bis(hydroxymethyl)anthracene | PBr₃, DMF | This compound | snu.ac.kr |

Reduction to 2,6-Bis(hydroxymethyl)anthracene

General Bromomethylation Strategies Applied to Anthracene Systems

General bromomethylation reactions can also be applied to the anthracene core, although these methods often target the more reactive 9 and 10 positions. skemman.is Anthracene undergoes electrophilic substitution reactions, and bromomethylation can be achieved using reagents like paraformaldehyde and hydrobromic acid (HBr) in a solvent such as acetic acid. metu.edu.trnumberanalytics.com The use of a phase-transfer catalyst can enhance the efficiency of this reaction.

However, direct bromomethylation of the unsubstituted anthracene ring typically yields 9,10-bis(bromomethyl)anthracene (B13510). skemman.is To achieve substitution at the 2 and 6 positions, the starting material must already possess directing groups or be a less reactive anthracene derivative where the 9 and 10 positions are blocked. These general strategies are less common for the specific synthesis of the 2,6-isomer due to the challenge of controlling regioselectivity. libretexts.org

Reactivity and Derivatization Strategies for 2,6 Bis Bromomethyl Anthracene

Nucleophilic Substitution Reactions of Bromomethyl Groups

The primary mode of reactivity for 2,6-bis(bromomethyl)anthracene involves the nucleophilic substitution of the bromide ions. The benzylic carbon atoms are electrophilic and readily attacked by nucleophiles, a characteristic enhanced by the stability of the potential carbocation intermediate, which would be conjugated with the extensive π-system of the anthracene (B1667546) core. These reactions are crucial for introducing diverse functionalities onto the anthracene scaffold. smolecule.com

The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to forming stable carbon-nitrogen bonds. smolecule.comevitachem.com This strategy is widely employed to synthesize molecules with specific electronic or binding properties. For instance, reactions with primary or secondary amines, such as piperidine, pyrrolidine, and morpholine, lead to the formation of bis-amino derivatives. ucl.ac.uk These reactions typically proceed under mild conditions. smolecule.com Subsequent quaternization of the resulting tertiary amines with reagents like iodomethane (B122720) can produce bis-quaternary ammonium (B1175870) salts. ucl.ac.uk This class of reactions is fundamental for creating novel ligands, molecular sensors, and building blocks for supramolecular assemblies. ucl.ac.ukresearchgate.net

| Nitrogen Nucleophile | Product Type | Significance |

|---|---|---|

| Primary/Secondary Amines (e.g., Piperidine, Pyrrolidine) | Bis-amino-methylanthracene derivatives | Precursors for biologically active molecules and ligands. ucl.ac.uk |

| Azacrown ethers | Azacrown-anthracene derivatives | Used as Photoinduced Electron Transfer (PET) sensors for cations. researchgate.net |

| Benzimidazoles | Bis-benzimidazolium salts | Applied as precursors for N-heterocyclic carbene (NHC) ligands for catalysis. mdpi.com |

In a similar fashion to nitrogen nucleophiles, thiol-based compounds can be used to form carbon-sulfur bonds through nucleophilic substitution. smolecule.comevitachem.com The reaction of this compound with thiols (R-SH) or their corresponding thiolates (R-S⁻) yields bis-thioether derivatives. These reactions are efficient for introducing sulfur-containing functionalities, which are of interest in materials science for their electronic properties and their ability to coordinate with metal surfaces. The formation of C-S bonds via this route is a key step in synthesizing precursors for organic conductors and other functional materials. organic-chemistry.org

| Sulfur Nucleophile | Product Type | Potential Application |

|---|---|---|

| Alkyl/Aryl Thiols (R-SH) | Bis(alkyl/arylthiomethyl)anthracene | Building blocks for organic electronic materials. smolecule.comorganic-chemistry.org |

Formation of Carbon-Nitrogen Bonds with Nitrogenous Nucleophiles

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic substitution with heteroatoms, this compound is a key precursor for various carbon-carbon bond-forming reactions, enabling the extension of the conjugated system and the synthesis of complex oligomers and polymers.

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for olefination, converting carbonyl compounds into alkenes. organic-chemistry.org For a bifunctional compound like this compound, this reaction provides a pathway to synthesize larger conjugated systems by forming new carbon-carbon double bonds at the benzylic positions.

The necessary precursor for the Wittig-Horner reaction is a phosphonate (B1237965) ester. This is commonly synthesized via the Michaelis-Arbuzov reaction. wikipedia.org In this process, this compound is treated with a trialkyl phosphite (B83602), such as triethyl phosphite. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the bromide ion. A subsequent dealkylation step, typically involving the displaced bromide ion attacking one of the ethyl groups, yields the stable tetra-alkyl 2,6-anthracenediylbis(methylene)diphosphonate. wikipedia.orgscholarsresearchlibrary.com This reaction efficiently converts the reactive bromomethyl groups into the phosphonate ester functionalities required for the subsequent olefination step. d-nb.infoumich.edu

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Triethyl phosphite (P(OEt)₃) | Tetraethyl 2,6-anthracenediylbis(methylene)diphosphonate | Michaelis-Arbuzov Reaction wikipedia.orgscholarsresearchlibrary.com |

Once the bisphosphonate is synthesized, it can be deprotonated with a strong base (e.g., sodium hydride, potassium tert-butoxide) to generate a highly nucleophilic carbanion (a phosphorus ylide). organic-chemistry.orguni-tuebingen.de This carbanion then reacts with two equivalents of an aldehyde or ketone. The reaction proceeds through a transient oxaphosphetane intermediate, which collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, driving the reaction forward. organic-chemistry.orgresearchgate.net This methodology has been used to synthesize highly conjugated oligomers and polymers with an anthracene core. uni-tuebingen.dersc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds, typically between C(sp²)-hybridized carbons. researchgate.netrsc.org While the Suzuki reaction classically couples aryl halides with boronic acids, its application to benzylic C(sp³)-halides like this compound is more nuanced. Research has shown that under specific catalytic conditions, the selective coupling of C(sp³)–Br bonds in the presence of an aromatic system is possible. nih.gov For this compound, a Suzuki-type coupling would involve the reaction with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of 2,6-bis(arylmethyl)anthracene derivatives, effectively attaching new aryl rings to the anthracene core via a methylene (B1212753) bridge. The choice of palladium catalyst and ligands is critical to favor the desired C(sp³)–C(sp²) coupling over other potential side reactions. nih.gov

Wittig-Horner Olefination and Phosphonate Precursors

Cycloaddition Reactions

The extended π-system of the anthracene nucleus is inherently suited for participation in cycloaddition reactions, a characteristic that is retained in its substituted derivatives like this compound.

The central ring of the anthracene moiety can act as a diene in [4+2] Diels-Alder cycloaddition reactions with various dienophiles. digitellinc.comresearchgate.net This reactivity has been extensively studied for the parent anthracene molecule and is a foundational aspect of its chemistry. For instance, anthracenes are known to undergo cycloaddition with electron-deficient dienophiles such as p-benzoquinone and fullerenes. academie-sciences.fr

Computational studies on the closely related isomer, 9,10-bis(bromomethyl)anthracene (B13510), have explored its Diels-Alder reaction with p-benzoquinone. researchgate.net These studies suggest that the reactivity can be enhanced through mechanochemical activation. researchgate.net The mechanical stress is proposed to alter the dihedral angle of the anthracene core, which in turn lowers the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) energy gap, thereby favoring the cycloaddition. researchgate.net

Table 1: Conceptual Effect of Mechanical Stress on Diels-Alder Reactivity

| Parameter | Condition | Effect on Reactivity | Reference |

|---|---|---|---|

| Dihedral Angle (DHA) | Decrease under stress | Favors reaction | researchgate.net |

| HOMO-LUMO Gap (HLG) | Decreases with DHA | Favors reaction | researchgate.net |

Beyond the reactivity of the anthracene core itself, the bis(bromomethyl) groups offer an alternative pathway for derivatization. In a different strategic approach, 1,2-bis(bromomethyl) aromatic compounds can be used to generate transient, highly reactive o-quinodimethane intermediates. academie-sciences.fr These intermediates can then readily participate in Diels-Alder reactions, providing a method to construct complex cyclic systems fused to the aromatic core. academie-sciences.fr

Polymerization Initiation and Monomer Utilization

The two reactive bromomethyl groups at opposite ends of the molecule allow this compound to function as either a bifunctional initiator for chain-growth polymerization or as an A-A type monomer in step-growth polycondensation reactions.

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers, and alkyl halides are commonly used as initiators. rsc.orgcmu.edu The carbon-bromine bonds in the bromomethyl groups of this compound can be homolytically cleaved by a transition metal complex (e.g., a copper(I) species) to generate a radical that initiates polymerization. rsc.org As a bifunctional initiator, it can theoretically grow polymer chains from both ends of the anthracene core.

However, research has shown that the use of benzylic bromide initiators derived from anthracene can be challenging. A study on the ATRP of methyl methacrylate (B99206) using the related isomer, 9,10-bis(bromomethyl)anthracene, as a bifunctional initiator reported limited success. kpi.uacmu.edu The initiation efficiency was found to be low, at approximately 15-20%. kpi.uacmu.edu This low efficiency was attributed to the potential instability of the resulting benzyl (B1604629) radical. kpi.uacmu.edu Other studies have also noted that benzyl bromide can be a slow initiator in ATRP systems. cmu.edu

Table 2: Research Findings on Anthracene-Based ATRP Initiation

| Initiator | Monomer | Catalyst System | Initiation Efficiency | Proposed Reason for Inefficiency | Reference |

|---|---|---|---|---|---|

| 9,10-Bis(bromomethyl)anthracene | Methyl Methacrylate | Not specified in detail | ~15-20% | Unstable resulting benzyl radical | kpi.ua, cmu.edu |

Controlled polymerization aims to produce polymers with predictable molecular weights and low polydispersity. google.com While ATRP is a primary example of a controlled radical polymerization, the difficulties in using bis(bromomethyl)anthracene as an initiator have led researchers to explore other polymerization strategies. kpi.uacmu.edu

An alternative approach is to use the compound as a monomer in a step-growth polymerization. For example, a related compound, 9,10-bischloromethylanthracene, has been used in Friedel-Crafts polycondensation reactions. researchgate.net In this type of reaction, the bis(halomethyl)anthracene acts as an alkylating agent, reacting with other aromatic monomers to incorporate the rigid, fluorescent anthracene unit directly into the polymer backbone. researchgate.net This method avoids the potential issues of initiator instability seen in ATRP and provides a direct route to conjugated polymers containing the anthracene chromophore. researchgate.net

Table 3: Polymerization Strategies Involving Bis(halomethyl)anthracene Derivatives

| Polymerization Method | Role of Anthracene Compound | Description | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Bifunctional Initiator | Polymer chains grow from the two bromomethyl groups, though efficiency can be low. | kpi.ua, cmu.edu |

| Friedel-Crafts Polycondensation | Monomer (A-A type) | Reacts with other aromatic monomers to build the polymer main chain. | researchgate.net |

Compound Reference Table

Supramolecular Chemistry and Host Guest Interactions Involving 2,6 Bis Bromomethyl Anthracene

Design and Construction of Supramolecular Architectures

The specific geometry and reactive sites of 2,6-bis(bromomethyl)anthracene have been exploited in the rational design and synthesis of various supramolecular structures. Its linear and rigid nature, combined with the two reactive bromomethyl groups at the 2 and 6 positions, allows for the construction of well-defined and predictable larger assemblies. smolecule.com

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. ugent.be The design of COFs relies on the geometric compatibility of the building blocks, or "linkers," which are connected by strong covalent bonds. ugent.be While specific examples of COFs synthesized directly from this compound are not extensively detailed in the provided results, the characteristics of this molecule make it a suitable candidate for a linker in COF synthesis. The two reactive bromomethyl ends can undergo reactions to form covalent linkages, while the rigid anthracene (B1667546) core provides a well-defined shape and size to the resulting framework. The synthesis of COFs often involves the reaction of monomers with complementary reactive groups, such as aldehydes and amines, to form stable linkages like imines. ugent.bemdpi.com The bromomethyl groups of this compound could be converted to other functional groups to facilitate its use in common COF synthesis reactions.

Organic Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, including their pore size and functionality, are determined by the choice of the metal and the organic linker. mdpi.comnih.gov Anthracene-based ligands, such as those derived from 2,6-anthracenedicarboxylic acid, have been successfully used to synthesize luminescent zirconium-based MOFs. osti.gov These MOFs exhibit the ordered structure characteristic of the well-known UiO-67 frameworks. osti.gov Similarly, this compound can serve as a precursor to dicarboxylate or other multitopic ligands suitable for MOF synthesis. The rigid anthracene backbone helps in the formation of robust and porous frameworks. The resulting MOFs can exhibit interesting properties, such as luminescence, originating from the anthracene unit, making them potentially useful in sensing or photocatalysis. osti.govresearchgate.net

Synthesis of Porous Organic Cages and Cryptands

Porous organic cages are discrete, soluble molecules with intrinsic cavities that can host guest molecules. liverpool.ac.ukresearchgate.net These cages are typically synthesized through the self-assembly of building blocks with specific geometries. researchgate.netsoton.ac.uk The synthesis of cryptands, which are macrobicyclic polyethers, often involves the reaction of dihalo compounds with diamines or diols. sioc-journal.cnmdpi.com

While direct synthesis of porous organic cages using this compound as a primary building block is not explicitly detailed, its structural features are highly relevant. The defined length and rigidity of the anthracene unit can be used to control the size and shape of the resulting cage's cavity. For instance, related bis(bromomethyl) arenes are common starting materials in the synthesis of macrocycles and cages. ethernet.edu.et The bromomethyl groups readily undergo nucleophilic substitution reactions with amines or thiols, which is a common strategy for forming the covalent bonds that define the cage structure. smolecule.com

An example of a related synthesis involves the reaction of 2,6-di(bromomethyl)pyridine with a triphenolic compound to yield a C3-symmetric cryptand in good yield. mdpi.com This highlights the utility of the bis(bromomethyl) functionality in constructing complex, three-dimensional host molecules.

Fabrication of Cyclophanes and Macrocyclic Structures

Cyclophanes are molecules containing an aromatic ring bridged by at least one aliphatic chain. mun.camdpi.com They are of significant interest in supramolecular chemistry due to their ability to act as hosts for various guest molecules. The synthesis of cyclophanes often involves the reaction of a bis(halomethyl)arene with a nucleophile under high dilution conditions. mun.ca

This compound is a key precursor for the synthesis of anthracene-containing cyclophanes. For example, it can be reacted with other aromatic units or linking chains to create macrocyclic structures with a central cavity. beilstein-journals.orgresearchgate.net These cyclophanes can exhibit interesting host-guest properties, with the anthracene unit often playing a role in guest binding through π-π stacking interactions. uni-halle.de The fluorescence of the anthracene moiety can also be utilized for sensing applications, as the binding of a guest molecule can lead to changes in the fluorescence emission. metu.edu.tr

A general method for the synthesis of dithiacyclophanes involves the reaction of a bis(bromomethyl)arene with a sulfide (B99878) source. mun.ca This approach can be applied to this compound to produce sulfur-containing cyclophanes.

Host-Guest Complexation Mechanisms

The ability of molecules derived from this compound to form host-guest complexes is a central aspect of their supramolecular chemistry. The anthracene unit provides a large, planar, and electron-rich surface that can engage in various non-covalent interactions with guest molecules.

Investigation of Charge-Transfer Complex Formation

Charge-transfer complexes are formed between an electron-donating molecule and an electron-accepting molecule. The anthracene nucleus is known to be a good electron donor and can form charge-transfer complexes with suitable electron acceptors. In the context of supramolecular assemblies containing the 2,6-disubstituted anthracene core, the formation of charge-transfer complexes can be a significant driving force for host-guest binding.

While direct studies on charge-transfer complexes of this compound itself were not found, research on related anthracene-containing host molecules provides insight into this mechanism. For example, anthracene-based cyclophanes have been shown to interact with electron-deficient guest molecules, leading to a quenching of the anthracene fluorescence, which is a hallmark of charge-transfer complex formation. metu.edu.tr The binding of nucleotides to anthracene-based cyclophanes has also been studied, where shifts in NMR signals suggest interaction between the nucleobase and the π-system of the cyclophane. uni-halle.de

Furthermore, the formation of mixed-valence complexes, which involve charge transfer between metal centers bridged by a ligand, has been observed in systems containing related aromatic units. lookchem.com This suggests that supramolecular structures incorporating the this compound scaffold could also mediate charge-transfer processes. The investigation of such complexes often involves spectroscopic techniques like UV-Vis and fluorescence spectroscopy to detect the characteristic charge-transfer bands and monitor the complexation process.

Role of Non-Covalent Interactions (e.g., C-H···π, π-π Stacking)

The supramolecular assembly of systems incorporating this compound is significantly governed by a network of non-covalent interactions. While a specific crystal structure for this compound is not extensively detailed in the available literature, the behavior of closely related 2,6-disubstituted anthracene derivatives and other bromomethyl-substituted aromatic compounds provides profound insight into the governing forces of C-H···π and π-π stacking. researchgate.netresearchgate.net

The planarity and extended π-system of the anthracene core are central to its interaction capabilities. In the solid state, molecules containing large aromatic surfaces, such as anthracene, frequently arrange themselves to maximize stabilizing π-π stacking interactions. nih.gov Studies on various 2,6-disubstituted anthracene derivatives reveal that this substitution pattern allows for the formation of highly ordered structures, often characterized by a herringbone packing motif. mdpi.com This arrangement is indicative of strong π-π interactions which are crucial for charge transport in organic semiconductor applications. mdpi.com The distance between adjacent molecules in these packed structures is a critical factor, with shorter distances leading to greater π-orbital overlap. mdpi.com

In addition to π-π stacking, C-H···π interactions play a crucial and directional role in the crystal engineering of anthracene-based structures. These interactions, where a C-H bond acts as a weak acid to donate its hydrogen to a π-system, are additive and can act cooperatively to guide the formation of specific supramolecular architectures. ethz.chrsc.org For instance, research on "anthraphanes" demonstrates that multiple C-H···π interactions between the hydrogen atoms on the edge of one anthracene unit and the π-face of a neighboring molecule can dictate an in-plane molecular recognition, leading to the formation of distinct layers within the crystal. ethz.ch In derivatives of this compound, it is anticipated that the methylene (B1212753) (CH2) hydrogens of the bromomethyl groups, as well as the aromatic hydrogens on the anthracene core, can participate in such C-H···π interactions with the aromatic faces of adjacent molecules, further stabilizing the crystal lattice.

The interplay between these non-covalent forces is highlighted in the analysis of various bromomethyl-substituted aromatic compounds. For example, the crystal packing of di(bromomethyl)naphthalene isomers is determined by a combination of weak C-H···Br hydrogen bonds, Br···Br interactions, C-H···π contacts, and π-π stacking. researchgate.net The presence of the bromomethyl groups introduces the possibility of C-H···Br and Br···π interactions, adding another layer of complexity and control to the supramolecular assembly. researchgate.net While dispersion forces are often the major contributor to the cohesive energy, the directionality of these weaker hydrogen bonds and contacts is key to the final packing arrangement. researchgate.net

Detailed findings from studies on related 2,6-disubstituted anthracenes are summarized in the table below, illustrating the typical non-covalent interactions observed.

| Derivative Class | Observed Non-Covalent Interactions | Key Findings | Reference |

| 2,6-Diaryl anthracenes | π-π stacking, C-H···π interactions | Formation of herringbone packing motifs; strong intermolecular interactions contribute to semiconductor properties. | researchgate.netmdpi.com |

| Anthraphanes | C-H···π interactions, π-π stacking | Directional C-H···π interactions lead to layered crystal structures. | ethz.ch |

| Di(bromomethyl) naphthalenes | C-H···Br, Br···Br, C-H···π, π-π stacking | A combination of various weak interactions dictates the overall crystal packing. | researchgate.net |

| Ruthenium Vinyl Anthracenes | π-π interactions | The 2,6-substitution pattern leads to a more planar structure with less steric hindrance compared to other isomers, affecting electronic properties. | acs.org |

These findings collectively suggest that the supramolecular chemistry of this compound is driven by a sophisticated balance of π-π stacking of the anthracene cores and a network of directional C-H···π and other weak hydrogen bonds involving the bromomethyl substituents.

Molecular Recognition Phenomena in Supramolecular Systems

The compound this compound serves as a valuable and structurally significant building block in the design of host systems for molecular recognition. Its rigid, planar anthracene core provides a well-defined π-surface for interactions, while the reactive bromomethyl groups at the 2 and 6 positions offer ideal points for covalent attachment to larger, pre-organized macrocyclic or acyclic structures. snu.ac.kr The linear disposition of these functional groups makes it a suitable component for constructing receptors with specific geometries aimed at recognizing complementary guest molecules.

The fundamental principle of molecular recognition in systems derived from this compound relies on the cumulative effect of multiple non-covalent interactions. The anthracene moiety itself can act as a recognition site, primarily through π-π stacking and C-H···π interactions. nih.govethz.ch Host-guest systems can be designed where the electron-rich cavity of a receptor containing one or more anthracene units can bind electron-deficient guests, or where the flat aromatic surface can interact with other planar aromatic molecules.

Research into polycationic arene chromium tricarbonyl complexes demonstrates that such systems can exhibit molecular recognition with specific anions, a process that can be monitored by NMR titration to determine binding constants and stoichiometry. ucl.ac.uk Although not directly involving this compound, this highlights a key strategy where a functionalized aromatic core is used for recognition. By incorporating this compound into larger host structures, similar recognition capabilities can be imparted.

A compelling example of molecular recognition is found in systems designed for the selective binding of biomolecules. Receptors that combine established recognition groups—such as a boronic acid for binding diols and a Zn²⁺–dipicolylamine complex for binding phosphates—can be built upon an anthracene spacer. skemman.is The anthracene unit in such constructs serves not only as a structural scaffold but also as a fluorophore, allowing the binding event to be monitored via changes in fluorescence emission. skemman.is The synthesis of these complex receptors often involves precursors like bis(bromomethyl)anthracenes to introduce the fluorescent spacer.

The table below summarizes key aspects of molecular recognition involving anthracene-based systems, which are relevant to the potential applications of this compound as a building block.

| Host System Type | Target Guest(s) | Primary Interactions | Key Outcome/Application | Reference |

| Anthracene-based receptors with boronic acid and Zn²⁺-dipicolylamine moieties | cis-Diol appended phosphate (B84403) anions (e.g., ATP, ADP) | Boronate ester formation, metal coordination, π-π stacking | Selective recognition and sensing of biologically important anions. | skemman.is |

| Polycationic arene chromium complexes | Various anions | Electrostatic interactions, host-guest chemistry | Investigation of binding strength and stoichiometry with different counter-ions. | ucl.ac.uk |

| Anthraphane-based layered structures | Neighboring anthraphane molecules | C-H···π interactions | In-plane molecular self-recognition leading to ordered crystal packing. | ethz.ch |

These examples underscore the versatility of the anthracene core in molecular recognition. The strategic placement of binding sites, facilitated by precursor molecules like this compound, allows for the creation of sophisticated hosts capable of selectively interacting with a variety of guest species, from simple anions to complex biomolecules.

Advanced Materials Applications Derived from 2,6 Bis Bromomethyl Anthracene

Organic Electronics and Optoelectronic Devices

The unique photophysical and electronic characteristics of the anthracene (B1667546) moiety make its derivatives, including 2,6-bis(bromomethyl)anthracene, valuable in the field of organic electronics and optoelectronics.

This compound is a key intermediate in the synthesis of novel organic semiconductors. snu.ac.krsnu.ac.kr Researchers have successfully used it to create larger, conjugated molecules with enhanced performance characteristics. For instance, it is a precursor in the synthesis of 2,6-bis(2-thienylvinyl)anthracene (TVAnt), an organic semiconductor with a symmetrically substituted thienylvinylene anthracene backbone. snu.ac.kr The synthesis involves converting this compound into 2,6-bis(diethylphosphorylmethyl)anthracene, which then undergoes a Horner-Emmons coupling reaction. snu.ac.kr This method is effective for creating all-trans configurations, which helps to maximize the organization of the molecules in thin films. snu.ac.kr The introduction of vinylene units is a known strategy to improve the organization of oligomers in thin films, leading to better semiconductor performance. snu.ac.kr

Derivatives of this compound have shown significant promise for applications in organic field-effect transistors (OFETs). snu.ac.krsnu.ac.kr The organic semiconductors synthesized from this precursor, such as 2,6-bis(2-arylvinyl)anthracene, form the active layer in these devices. snu.ac.kr Thin-film transistors fabricated using these materials have demonstrated high field-effect mobilities. snu.ac.kr For example, devices using 2,6-bis(2-thienylvinyl)anthracene (TVAnt) have achieved mobilities as high as 0.4 cm² V⁻¹ s⁻¹. snu.ac.kr The performance of these OFETs is evaluated by calculating the mobility in the saturation regime, a key indicator of the semiconductor's efficiency in transporting charge. snu.ac.kr The promising electrical performance at low substrate deposition temperatures makes these materials suitable for use in flexible electronics. snu.ac.kr

| Property | Value | Source |

| Device | Organic Thin-Film Transistor | snu.ac.kr |

| Semiconductor | 2,6-bis(2-thienylvinyl)anthracene (TVAnt) | snu.ac.kr |

| Max. Field-Effect Mobility (μ_sat) | 0.4 cm² V⁻¹ s⁻¹ | snu.ac.kr |

| Oxide Capacitance (C) | 1.18 x 10⁻⁸ F | snu.ac.kr |

The incorporation of anthracene units into polymer structures is a key strategy for developing materials with specific electronic properties. While direct studies on this compound are specific to certain applications, research on related isomers like 9,10-bis(bromomethyl)anthracene (B13510) highlights the general principles. The functionalization with bromomethyl groups allows the anthracene chromophore to be incorporated into polymer chains. evitachem.com This incorporation is crucial for studying phenomena such as fluorescence quenching and electronic communication between different parts of the material. evitachem.comsmolecule.com These studies are fundamental to designing materials for use in sensors and other optoelectronic devices. smolecule.com

Precursor Role in Organic Field-Effect Transistor (OFET) Fabrication

Polymeric Materials Science

The ability of this compound to act as a monomer makes it highly useful in polymer chemistry for creating materials with novel structural and functional properties. smolecule.com

The anthracene unit, a chromophore, can be integrated into the main chain of polymers using this compound. The two reactive bromomethyl groups enable it to link with other monomers to build a polymer backbone. smolecule.com A notable example is its use in synthesizing polymers with a thienylvinylene anthracene backbone through reactions like the Horner-Emmons coupling. snu.ac.kr This process effectively extends the conjugation of the polymer, which is essential for its electronic and optical properties. The general strategy of using bis(bromomethyl)anthracene derivatives to embed the fluorescent and electronically active anthracene core into various polymer systems is a well-established method in materials science. smolecule.com

A groundbreaking application of this compound (BBMA) is its use as a monomer in polymerization reactions templated by metal-organic frameworks (MOFs). researchgate.netresearchgate.netresearchgate.net This technique allows for the synthesis of polyacene, a material composed of numerous linearly fused benzene (B151609) rings that has been historically difficult to produce. researchgate.net In this method, BBMA monomers are introduced into the one-dimensional nanochannels of a MOF. researchgate.netresearchgate.net

The spatial constraints within the MOF channels prevent the typical unfavorable crosslinking reactions that occur in bulk polymerization, guiding the monomers to react in a highly regulated manner. researchgate.netresearchgate.net Heating the BBMA-loaded MOF induces a site-selective polymerization, forming a precursor polymer, poly(anthracene-2,3:6,7-tetrayl-6,7-dimethylene) (PATD). researchgate.net This precursor is then converted into the final polyacene product through a subsequent dehydro-aromatization step. researchgate.net This MOF-mediated strategy represents a significant advance in controlling polymer structure at the nanoscale and enables the scalable synthesis of previously inaccessible materials like polyacene for potential use in optoelectronic and magnetic devices. researchgate.net

Solid-State Polymerization Pathways

The solid-state polymerization of this compound represents a sophisticated method for creating highly ordered polymeric structures. This approach leverages the pre-organized arrangement of monomer crystals to guide the polymerization reaction, often resulting in polymers with unique properties that are unattainable through conventional solution-state synthesis. rsc.org A significant pathway for the polymerization of this compound involves its use as a monomer in spatially controlled reactions to produce advanced polymeric materials. researchgate.net

One notable strategy involves the use of metal-organic frameworks (MOFs) as templates to direct the polymerization of this compound (BBMA). researchgate.net In this method, the monomer is introduced into the one-dimensional nanochannels of a MOF via sublimation. The confinement within these nanochannels enforces a highly regulated polycoupling reaction. This spatial constraint prevents undesired side reactions and branching, which are common in bulk reactions, and facilitates the formation of linearly extended polymeric hydroacenes. researchgate.net Subsequent thermal treatment of these precursor polymers, involving a dehydro-aromatization reaction, leads to the formation of polyacene, a valuable polycyclic aromatic hydrocarbon. researchgate.net This MOF-templated approach overcomes significant challenges in synthesizing long, linear acenes, demonstrating a precise, solid-state pathway from this compound to a complex, conjugated polymer. researchgate.net

Solid-state polymerization reactions that proceed under the strict control of the crystal lattice are known as topochemical polymerizations. researchgate.net These reactions are advantageous as they can yield stereoregular and high molecular weight polymers with a high degree of crystallinity. rsc.orgulsu.ru The fundamental requirement for a successful topochemical polymerization is the specific alignment and proximity of the reactive groups within the monomer crystal. researchgate.netulsu.ru While not all derivatives of this compound may pack in a reactive arrangement, the principle of topochemical polymerization offers a promising route for converting crystalline monomers into single-crystal polymers, thereby preserving the crystalline order in the final material. nih.gov

| Parameter | Description | Source(s) |

| Monomer | This compound (BBMA) | researchgate.net |

| Polymerization Method | Spatially controlled polycoupling reaction within MOF nanochannels | researchgate.net |

| Intermediate Polymer | Linearly extended polymeric hydroacenes | researchgate.net |

| Final Product | Polyacene | researchgate.net |

| Key Advantage | Highly regulated reaction, prevents branching and side reactions | researchgate.net |

Liquid Crystalline Materials Development

The rigid, lath-like structure of the anthracene core makes it a compelling building block for the design of thermotropic liquid crystalline materials. rsc.org The 2,6-disubstitution pattern is particularly effective for creating calamitic (rod-shaped) mesogens. This compound serves as a versatile and crucial precursor in the synthesis of these materials due to its two reactive bromomethyl groups, which act as handles for introducing flexible terminal chains—a key feature for inducing mesomorphism.

Research into 2,6-disubstituted anthracenes has demonstrated that the nature and length of the substituents are critical in determining the liquid crystalline behavior. tandfonline.comuea.ac.uk Symmetrically substituted derivatives, particularly those with alkylphenyl groups attached to the anthracene core, have been shown to exhibit stable smectic mesophases. tandfonline.comuea.ac.ukresearchgate.net For instance, the synthesis of such molecules can be achieved through coupling reactions where the bromomethyl groups of this compound are first transformed into more suitable functionalities for extension. The resulting materials often exhibit smectic A and/or smectic C phases, where the molecules are arranged in layers. rsc.org

The introduction of different types of chains allows for the fine-tuning of properties. For example, using unsaturated alkyl chains instead of saturated ones has been found to significantly lower the transition temperatures of the resulting liquid crystals. rsc.org Furthermore, unsymmetrically substituted anthracenes have been developed, with one such compound showing a narrow nematic phase. tandfonline.comuea.ac.uk The development of anthracene-based Schiff bases has also led to materials with nematic phases, characterized by a Schlieren texture. nih.gov The inherent fluorescence of the anthracene unit adds another layer of functionality to these liquid crystals, opening possibilities for applications in optoelectronics. tandfonline.com

| Derivative Class | Linkage to Anthracene Core | Observed Mesophase(s) | Source(s) |

| Symmetrical Alkylphenyl Derivatives | Typically via ether or ester linkages | Smectic A, Smectic C | tandfonline.com, rsc.org, researchgate.net |

| Unsymmetrical Derivatives | Varied | Nematic | tandfonline.com, uea.ac.uk |

| Anthracene-based Schiff Bases | Imine linkage | Nematic | nih.gov |

| Saturated (Decyloxy) Chains | Ether linkage | Smectic A, Smectic C | rsc.org |

| Unsaturated ((Z)-dec-4-enyloxy) Chains | Ether linkage | Smectic A, Smectic C (at lower temps) | rsc.org |

Photophysical and Photochemical Investigations of 2,6 Bis Bromomethyl Anthracene Systems

Electronic Absorption Spectroscopy Characterization

The electronic absorption spectra of 2,6-disubstituted anthracene (B1667546) derivatives, including 2,6-bis(bromomethyl)anthracene, exhibit the characteristic vibronic progression of the anthracene chromophore. rsc.org Compared to the parent anthracene molecule, substitution at the 2 and 6 positions has a minimal effect on the absorption energy but tends to lower the extinction coefficient. rsc.org This is attributed to the fact that there is less π electron delocalization at the 2,6-positions compared to the 9,10-positions of the anthracene core. rsc.org

The absorption spectra of these compounds are influenced by the solvent environment. Studies on related anthracene derivatives have shown solvatochromic effects, where the absorption maxima shift in response to solvent polarity. researchgate.net

Fluorescence Spectroscopy Studies

This compound and its derivatives are known for their fluorescence properties. The emission spectra generally mirror the trends observed in their absorption spectra. rsc.org The fluorescence of anthracene-based systems can be influenced by various factors, including the presence of quenchers and the formation of excited-state complexes. rsc.org

In a study of a bis-anthracenyl hydrogen-bonding receptor, fluorescence was found to be the primary deactivation pathway at low temperatures, while at room temperature, it competes with other processes like intersystem crossing and intramolecular dimerization. rsc.org The fluorescence quantum yields and lifetimes of the excited state are key parameters that are assessed to understand the photophysical behavior of these molecules in different media. researchgate.net

Excimer Formation and Dynamics

Excimer formation, the association of an excited-state molecule with a ground-state molecule of the same species, is a well-documented phenomenon for anthracene and its derivatives. This process is highly dependent on the concentration of the fluorophore and the relative orientation of the interacting molecules. researchgate.netgoogle.com The formation of an excimer is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum compared to the monomer emission. rsc.org

An excimer state has been identified as an intermediate in the photodimerization of anthracene sandwich pairs. researchgate.net The dynamics of excimer formation can be influenced by solvent polarity, with some systems showing enhanced excimer formation in more polar solvents, suggesting the involvement of a charge-transfer (CT) state. kyoto-u.ac.jp

Concentration-Dependent Excimer Emission Profiles

The formation of excimers is a concentration-dependent process. At low concentrations, the fluorescence spectrum is dominated by the structured emission from the monomeric species. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule within its fluorescence lifetime increases, leading to the appearance and growth of the broad excimer emission band at longer wavelengths. rsc.org

For instance, in tetrahydrofuran (B95107) (THF) solutions, a derivative of this compound showed new emission bands at high concentrations (10⁻² and 10⁻¹ M) that were characteristic of excimer formation. rsc.org This demonstrates that at sufficiently high concentrations, the intermolecular interactions leading to excimer formation become significant.

Photoreactions and Photodimerization Processes

Anthracene and its derivatives are well-known to undergo photoreactions, most notably photodimerization. Upon irradiation with UV light, two anthracene moieties can undergo a [4+4] cycloaddition to form a dimer. researchgate.net This process leads to a disruption of the conjugated π-system, causing the characteristic anthracene absorption to disappear. researchgate.net

The photodimerization can be either intermolecular, between two separate molecules, or intramolecular, between two anthracene units linked together. researchgate.netacs.org The efficiency and outcome of the photodimerization are influenced by several factors, including the molecular structure, conformation, and the surrounding environment. rsc.orgnih.gov

[4+4] Photocycloaddition Reactions

The photodimerization of anthracene proceeds via a [4+4] photocycloaddition reaction across the 9 and 10 positions of the anthracene rings. researchgate.net This reaction is a classic example of a photochemically allowed pericyclic reaction. For the reaction to occur, the two anthracene molecules must be in close proximity, typically with a face-to-face arrangement. researchgate.net

This reaction is often reversible, with the dimer reverting to the two monomeric anthracene units upon heating or irradiation at a shorter wavelength. researchgate.net However, in some polymeric systems, the photodimerization can be irreversible. researchgate.net The [4+4] photocycloaddition is a key reaction for creating photoresponsive materials and has been utilized in the development of photoswitches and self-healing polymers. researchgate.netnih.gov

Influence of Molecular Conformation and Environmental Factors on Photodimerization

The efficiency and stereochemical outcome of the photodimerization are highly dependent on the relative orientation of the two anthracene moieties, which is dictated by the molecular conformation. rsc.org In linked bis-anthracene systems, the length and flexibility of the tether connecting the two chromophores play a crucial role in determining whether intramolecular photodimerization occurs and which photoproduct (e.g., head-to-head vs. head-to-tail) is formed. rsc.org

Environmental factors also significantly impact the photodimerization process. The presence of oxygen can lead to the formation of endoperoxides as a competing reaction, and therefore, photodimerization is often carried out under an inert atmosphere. researchgate.net The solvent can also influence the reaction; for example, in non-polar solvents, the formation of a syn-isomer was favored for a particular bis-anthracene derivative, while more polar solvents led to the anti-isomer. researchgate.net In supramolecular systems, the formation of specific host-guest complexes can pre-organize the anthracene units, leading to highly selective and even enantiodifferentiating photodimerization reactions. nih.gov

Reversible Photoisomerization and Molecular Switching Mechanisms

The anthracene core of this compound is a well-known photoactive moiety that can undergo reversible photoisomerization, primarily through [4+4] photocycloaddition. This process forms the basis for its potential application in molecular switching systems. Upon irradiation with UV light, typically at wavelengths corresponding to the π-π* transitions of the anthracene core (around 325–425 nm), two molecules of this compound can dimerize. researchgate.netmdpi.com This reaction involves the formation of new covalent bonds between the C9 and C10 positions of one anthracene molecule and the C10' and C9' positions of another, resulting in a cyclodimer. researchgate.netnih.gov

This photodimerization leads to a significant change in the electronic and structural properties of the system. The extended π-conjugation of the anthracene monomer is disrupted, causing a loss of its characteristic absorption and fluorescence. This change from a fluorescent "on" state to a non-fluorescent "off" state is the fundamental principle of its action as a molecular switch.

The process is often reversible. The original this compound monomers can be regenerated from the photodimer either by thermal treatment or by irradiation with shorter wavelength UV light. researchgate.net This reversibility allows for the switching between two distinct chemical states, each with different physical properties. The efficiency and reversibility of this photoisomerization can be influenced by the solvent, the concentration of the solution, and the presence of other interacting molecules.

In the context of molecular switching, the bromomethyl groups at the 2 and 6 positions serve as reactive handles. They allow for the incorporation of the this compound unit into larger supramolecular structures or polymers. By linking two anthracene moieties within the same molecule, intramolecular [4+4] photocycloaddition can be achieved, leading to a unimolecular switch. nih.govnih.gov The design of these linked systems is crucial for controlling the geometry and efficiency of the photoisomerization process. For instance, the spatial arrangement of linked anthracene rings can dictate the formation of specific isomers of the photodimer. nih.gov

The table below summarizes the general characteristics of the photoisomerization of 2,6-disubstituted anthracene systems, which are analogous to this compound.

| Property | Monomer State ("On") | Photodimer State ("Off") |

| Photoactivation | - | UV Irradiation (e.g., >300 nm) |

| Reversion | Thermal or short-wavelength UV | - |

| Conjugation | Extended π-system | Disrupted π-system |

| Fluorescence | Strong | Quenched |

| Key Reaction | - | [4+4] Photocycloaddition |

Charge Transfer State Dynamics

The dynamics of charge transfer states are critical to understanding the photophysical behavior of this compound, particularly when it is part of a donor-acceptor system. A charge transfer (CT) state is formed when an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. arxiv.org In systems involving this compound, the anthracene core can act as either a donor or an acceptor, depending on the electronic nature of the molecules it is interacting with.

When the anthracene moiety absorbs a photon, it is promoted to an excited state. If a suitable electron acceptor is in close proximity, an electron can be transferred from the excited anthracene to the acceptor, forming a CT state. Conversely, if a suitable electron donor is present, the excited anthracene can accept an electron. The bromomethyl groups can influence the electronic properties of the anthracene core, though the primary photophysical behavior is dominated by the aromatic system.

The formation and decay of these CT states are dynamic processes that occur on very fast timescales. Time-resolved spectroscopy is a key technique used to study these dynamics. nih.gov The stability and lifetime of the CT state are highly dependent on the solvent polarity and the energy levels of the donor and acceptor. arxiv.org In polar solvents, the CT state can be stabilized, potentially leading to longer lifetimes.

The decay of the CT state can occur through several pathways:

Charge recombination to the ground state: This is often a non-radiative process that returns the system to its initial state.

Charge recombination to a triplet state: This can lead to delayed fluorescence or phosphorescence.

Dissociation into free ions: In highly polar solvents, the CT state can separate into a radical cation and a radical anion. arxiv.org

In systems where this compound is used as a building block, for example, in polymers or self-assembled monolayers, the charge transfer dynamics can be complex. The close proximity of multiple anthracene units can lead to the formation of excimers (excited-state dimers), which can act as precursors to the CT state. acs.org The study of CT dynamics is fundamental to the development of organic electronic devices, such as organic photovoltaics and light-emitting diodes, where this compound could be a potential component. mdpi.comacs.org

The following table outlines the key parameters related to charge transfer state dynamics in anthracene-based systems.

| Parameter | Description | Influencing Factors |

| Formation Rate | The rate at which the CT state is formed after photoexcitation. | Donor-acceptor distance and orientation, solvent polarity. |

| Recombination Rate | The rate at which the CT state decays back to the ground state. | Energy gap between CT state and ground state, solvent. |

| CT State Energy | The energy level of the charge transfer state. | Ionization potential of the donor, electron affinity of the acceptor, solvent polarity. |

| CT State Lifetime | The average time the system remains in the CT state. | Solvent polarity, temperature, recombination pathways. |

Computational and Theoretical Studies on 2,6 Bis Bromomethyl Anthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure, geometry, and energetic properties of molecules. In the context of 2,6-bis(bromomethyl)anthracene derivatives, DFT is used to predict molecular structures, understand reaction mechanisms, and calculate key electronic parameters.

Researchers utilize DFT to model the adsorption and diffusion of anthracene (B1667546) derivatives on metal surfaces. For example, studies on various anthracene derivatives on a Cu(111) surface employ DFT to analyze the bonding competition that governs the diffusion landscape. aip.org Similarly, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to study the molecular structures of new 9,10-disubstituted anthracene derivatives, providing optimized geometric parameters. mdpi.comresearchgate.net

In the field of materials for electronics, DFT is used to design and evaluate potential candidates. For a series of organic dyes based on 2,6-difunctionalized anthracene units for dye-sensitized solar cells (DSSCs), DFT and time-dependent DFT (TD-DFT) calculations were performed to obtain optimized geometries and to understand the charge transfer transitions that are critical for device performance. mdpi.com Furthermore, detailed DFT studies have been instrumental in elucidating the reaction mechanisms for the functionalization of anthracenes, such as the regioselective borylation of 9,10-dipyridylanthracene, by mapping out the energetic pathways and identifying key intermediates. rsc.org

| Derivative Type | Computational Goal | DFT Functional | Basis Set | Reference |

|---|---|---|---|---|

| 9,10-disubstituted di(prop-2-enoate) anthracenes | Molecular Structure | M06-2X | 6-311++G(d,p) | mdpi.com |

| 2,6-difunctionalized anthracene dyes | Geometry Optimization & Excited States | B3LYP | 6-31G* | mdpi.com |

| B–N Lewis pair-functionalized anthracenes | Mechanistic Study | B3LYP | def2-TZVP | researchgate.net |

| Anthracene derivatives on Cu(111) | Adsorption & Diffusion | optB86b-vdW | Not Specified | aip.org |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These approaches are vital for understanding the dynamic and structural properties of complex systems derived from this compound.

The spatial arrangement of atoms and the conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. For molecules derived from this compound, where the two reactive groups can lead to the formation of large, complex structures, understanding the preferred conformations is essential.

Geometrical optimization is a standard procedure in computational chemistry to find the lowest energy arrangement of atoms. For instance, in the study of novel pyrimidine (B1678525) pyrazoline-anthracene derivatives as potential anticancer agents, molecular modeling was a key component of the design and evaluation process. nih.gov Likewise, the geometry of various 2,6-disubstituted anthracene-based dyes was optimized using DFT to find the most stable conformation before further properties were calculated. mdpi.com Conformational studies are also critical in supramolecular chemistry, as seen in the analysis of upper rim-bridged calixarenes, where different isomers (e.g., syn and anti) can be isolated and their high interconversion energy barrier is noted. rsc.org This type of analysis is fundamental for designing host molecules with specific shapes and rigidities.

| System | Method/Software | Purpose | Reference |

|---|---|---|---|

| Pyrimidine pyrazoline-anthracene derivatives | Molecular Modelling | Design and SAR study | nih.gov |

| B–N Lewis pair-functionalized anthracenes | ORCA 4.2.0 | Determine electronic parameters and bond lengths | researchgate.net |

| 2,6-disubstituted anthracene dyes | Q-Chem 4.0 | Geometry optimization of conformations | mdpi.com |

| Bridged calix mdpi.comarenes | Solution NMR and X-ray Crystallography | Analysis of conformational isomers | rsc.org |

The anthracene scaffold is frequently incorporated into larger host molecules designed to bind specific guest species. Computational methods are invaluable for predicting and quantifying the strength of these non-covalent interactions. Binding energy calculations can guide the design of new receptors with enhanced affinity and selectivity.

For example, DFT calculations have been employed to study host-guest interactions in ditopic anthracenyl receptors containing azacrown ligands. These calculations, which included solvent effects, were used to rationalize experimental trends observed in ¹H NMR titrations and helped to explain the binding affinity for various diammonium guests. researchgate.net The calculations revealed strong charge-assisted hydrogen bonds as a key factor in the binding. In another study, a water-soluble molecular capsule built from a 9,10-bis(bromomethyl)anthracene (B13510) derivative demonstrated adaptive structural changes upon substrate binding, a process that can be modeled computationally to understand the energetics of host-guest complexation and transformation. acs.org

| Host System | Guest Species | Calculated Binding Energy (Method) | Key Finding | Reference |

|---|---|---|---|---|

| 1,8-bisazacrown anthracene receptor | Alkyldiammonium ions | DFT (M06-2X/cc-pVTZ) | Strong charge-assisted N-H···O/N hydrogen bonds (1.71-1.98 Å) stabilize the complex. | researchgate.net |

| Anthracene-passivated Black Phosphorus | C60 Pyrrolidine Tris-Acid | Not Specified | Demonstrated characteristic charge transfer, essential for photovoltaic applications. | acs.org |

Conformational Analysis and Geometrical Optimization

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of molecules, which govern their optical and electrical behavior. For anthracene derivatives, these calculations provide insights into frontier molecular orbitals (HOMO and LUMO), energy gaps, and charge transfer characteristics, which are essential for applications in organic electronics.

Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra and characterize excited states. In a study of rhenium complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, DFT and TD-DFT analyses confirmed that the HOMO was localized on the metal center while the LUMO resided on the ligand orbitals, explaining the observed metal-to-ligand charge transfer (MLCT) absorption bands. mdpi.com Similar calculations on anthracene-based dyes for DSSCs helped to elucidate the intramolecular charge transfer from the arylamine donor and anthracene bridge to the acceptor group upon photoexcitation. mdpi.com

Recent research on anthracene-passivated black phosphorus nanospheres (A-BPNSs), synthesized using 9,10-bis(bromomethyl)anthracene, utilized DFT and TD-DFT to reveal details of the electronic structure. acs.org The calculations showed that the HOMO state was primarily located on the black phosphorus moiety, while the LUMO state shifted to the anthracene moiety, indicating efficient electronic delocalization critical for charge transfer applications. acs.org

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) | -6.73 | -2.28 | 4.45 | DFT/M06-2X/6-311G++(2d,2p) | researchgate.net |

| Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DEADP) | -6.79 | -2.35 | 4.44 | DFT/M06-2X/6-311G++(2d,2p) | researchgate.net |

| Anthracene-passivated Black Phosphorus Nanospheres (A-BPNSs) | -5.62 | -2.52 | 3.10 | Cyclic Voltammetry / DFT | acs.org |

| cis-diborylated 9,10-dipyridylanthracene (cis-BDPA) | Low band gap, near-IR emission | DFT | rsc.org |

Sensing and Detection Applications Non Biological Contexts

Rational Design Principles for Chemosensors

The rational design of chemosensors based on the 2,6-disubstituted anthracene (B1667546) scaffold involves the strategic modification of the core to control its photophysical properties and analyte-binding capabilities. A key principle is the introduction of donor and acceptor groups at the 2 and 6 positions, which creates a "push-pull" system. This donor-acceptor interplay significantly influences the molecule's electronic structure and, consequently, its fluorescence characteristics. nih.gov

For instance, derivatives of 6-methoxyanthracene-2-carboxylic acid have been studied to understand these effects. The fluorescence properties, such as solvatochromism (the change in color with solvent polarity), can be fine-tuned through this design. Furthermore, incorporating a heterocycle, like an oxazoline (B21484), can introduce a switchable acceptor strength. The fluorescence of such a system can be reversibly altered by external stimuli like protonation or the coordination of metal ions, demonstrating a clear design principle for creating responsive materials. nih.gov

The geometry of the 2,6-substitution pattern is crucial for creating specific binding pockets. Unlike the more common 9,10-disubstituted anthracenes, the linear arrangement of substituents in the 2,6-isomer allows for the construction of receptors that can recognize and bind to analytes with complementary shapes and functionalities. This structural feature is fundamental to achieving high selectivity in molecular recognition. acs.orgnih.gov

Luminescence-Based Detection Strategies

Luminescence, particularly fluorescence, is a highly sensitive method for analyte detection. Derivatives of 2,6-disubstituted anthracene have been successfully employed as fluorescent chemosensors that signal the presence of an analyte through changes in their emission properties, such as intensity or wavelength.

A notable example is the development of sensors for nitroaromatic compounds, which are common explosives. A chemosensor featuring 2,6-divinylpyridine (B15492297) units appended to a 9,10-dialkyl-substituted anthracene core has demonstrated high selectivity and sensitivity for detecting picric acid (2,4,6-trinitrophenol, PA). nih.gov The fluorescence of this sensor is significantly quenched in the presence of trace amounts of picric acid, allowing for detection at the parts-per-billion (ppb) level in both aqueous and non-aqueous solutions. nih.gov This high sensitivity underscores the effectiveness of the 2,6-substitution pattern in designing potent fluorescent sensors.

Another successful strategy involves the detection of metal ions. A 2,6-donor-acceptor substituted anthracene derivative containing an oxazoline group has been shown to function as a fluorescent probe for silver ions (Ag⁺). nih.gov The binding of silver ions to the oxazoline receptor modulates the electronic properties of the fluorophore, leading to a measurable change in the fluorescence band shift and intensity. nih.gov

| Sensor Platform | Target Analyte | Observed Fluorescence Change | Detection Limit | Source |

| 2,6-Divinylpyridine-appended anthracene derivative | Picric Acid (PA) | Significant fluorescence quenching | Parts per billion (ppb) level | nih.gov |

| 2,6-Donor-acceptor anthracene (oxazoline derivative) | Silver Ions (Ag⁺) | Reversible modulation of fluorescence band and intensity | Not specified | nih.gov |

Fluorescence quenching is a process that decreases the intensity of the fluorescence emission and is a common mechanism in chemosensing. This can occur through several pathways, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and the formation of non-fluorescent ground-state complexes (static quenching). mdpi.com

In the case of the picric acid sensor, the high quenching efficiency is attributed to a combination of mechanisms. Upon interaction with the acidic protons of picric acid, a proton-induced intramolecular charge transfer (ICT) occurs. This is coupled with an efficient electron transfer from the electron-rich anthracene core of the sensor to the electron-deficient picric acid analyte. nih.gov This dual mechanism results in a highly effective quenching of the sensor's fluorescence, enabling ultrasensitive detection. nih.gov

Another prevalent mechanism is PET, often seen in sensors containing a tertiary amine receptor linked to an anthracene fluorophore. researchgate.net In the absence of an analyte, the lone pair of electrons on the nitrogen atom can quench the excited state of the anthracene through PET, resulting in low fluorescence. Upon binding of a cation (like a proton or metal ion) to the amine, the lone pair is no longer available to participate in PET. This "blocks" the quenching pathway, leading to a significant enhancement in fluorescence intensity, a phenomenon often described as chelation-enhanced fluorescence (CHEF). researchgate.nettandfonline.com This principle can be readily applied to sensors synthesized from 2,6-bis(bromomethyl)anthracene by reacting it with appropriate amine-containing receptors.

Molecular Recognition in Sensing Platforms

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The well-defined structure of 2,6-disubstituted anthracenes makes them excellent candidates for studying and applying the principles of molecular recognition in non-biological contexts.

The specific geometry of these molecules can be recognized by larger, complementary host molecules. In one study, various 2,6-disubstituted anthracene derivatives were used as guest molecules to probe the binding cavity of a large, self-assembled capsule. nih.gov The capsule selectively encapsulated the anthracene derivatives, with the binding strength (quantified by the association constant, Kₐ) depending on the nature of the substituents at the 2 and 6 positions. This demonstrates that the 2,6-substitution pattern provides a distinct recognition motif that can be selectively bound by a host system. nih.gov The thermodynamic data from such studies reveal that guest encapsulation can be driven by enthalpy, entropy, or a combination of both, depending on the solvent and the specific guest molecule. nih.gov

The distinct linear geometry of 2,6-disubstituted derivatives also leads to different binding preferences compared to other isomers, such as 1,4- or 9,10-disubstituted anthracenes. acs.org Thermodynamic studies on related systems have shown that the positioning of interacting side chains is critical for determining binding affinity and selectivity. For the 2,6-isomer, the substituents are placed at opposite ends of the long axis of the molecule, which can be an ideal arrangement for bridging two receptor sites or fitting into elongated binding pockets. This contrasts with other isomers where the substituents are closer together, leading to different geometric and thermodynamic binding profiles. acs.org This principle is crucial for designing sensors with high specificity for their target analyte.

| Host Molecule | Guest Molecule (2,6-disubstituted anthracene derivative) | Solvent | Association Constant (Kₐ) in M⁻¹ | Source |

| Self-assembled capsule 3a | 2,6-diacetoxyanthracene | C₆D₆ | 1.8 x 10⁵ | nih.gov |

| Self-assembled capsule 3a | 2,6-diacetoxyanthracene | CDCl₃ | 40 | nih.gov |

| Self-assembled capsule 3a | 2,6-bis(methoxycarbonyl)anthracene | C₆D₆ | 1.1 x 10⁴ | nih.gov |

| Self-assembled capsule 3a | 2,6-bis(methoxycarbonyl)anthracene | CDCl₃ | 15 | nih.gov |

Q & A

Basic: What safety protocols should be followed when handling 2,6-bis(bromomethyl)anthracene?

Answer:

- Use Class I, Type B biological safety hoods for mixing or handling to minimize inhalation risks.

- Employ HEPA-filtered vacuums for cleanup to avoid dispersing particulate matter .

- Wear appropriate personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, as outlined in OSHA standards (29 CFR 1910.132) .

- Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation .

Basic: What synthetic strategies are reported for preparing bromomethyl-substituted anthracene derivatives?

Answer:

While direct synthesis of this compound is not detailed in the provided evidence, bromination methods for anthracene derivatives include:

- Regioselective bromination using Lewis acids (e.g., FeBr₃) to control substitution patterns .

- Stepwise functionalization : Introduce bromomethyl groups via radical bromination or nucleophilic substitution after methyl group installation. For example, 2,3,6,7-tetrabromoanthracene was synthesized in four steps from benzene, highlighting the importance of reaction temperature and stoichiometry .

- Critical factors: Use of protective groups (e.g., silyl ethers) to prevent over-bromination and ensure regioselectivity at the 2,6-positions.

Advanced: How do computational studies explain the reactivity of bromomethyl-substituted anthracenes in Diels-Alder reactions?

Answer:

- DFT calculations on 9,10-bis(bromomethyl)anthracene revealed that bromomethyl groups lower the Hammett-like parameter (HLG) , reducing the activation energy for retro-Diels-Alder reactions. This favors mechanochemical Diels-Alder reactivity due to enhanced electron-withdrawing effects .

- For 2,6-substituted derivatives, computational modeling could predict similar trends in reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and substituent electronic effects .

Advanced: How does the 2,6-substitution pattern influence electronic coupling in anthracene derivatives?

Answer:

- In diamine-substituted anthracenes (e.g., 2,6-bis(di-p-anisylamine)anthracene), the 2,6-positions exhibit stronger amine-amine electronic coupling compared to 1,5- or 9,10-substituted analogs. This is attributed to reduced steric hindrance and optimal π-orbital overlap, as shown by redox potential splitting (ΔE ≈ 100 mV) in cyclic voltammetry .

- For bromomethyl derivatives, the electron-withdrawing nature of Br may further modulate charge transport properties, making 2,6-substituted anthracenes promising for optoelectronic applications .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm regiochemistry and purity via ¹H/¹³C NMR, with bromomethyl protons appearing as singlets (~δ 4.5–5.0 ppm) .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~ 350–400 nm) to compare with anthracene derivatives .

Advanced: How do bromomethyl groups at the 2,6-positions affect solid-state emission and charge mobility?

Answer:

- Electron-withdrawing bromomethyl groups reduce π-π stacking distances, enhancing charge carrier mobility (e.g., field-effect mobility >0.1 cm²/V·s) while maintaining fluorescence. This dual functionality is observed in 2,6-diphenyl-substituted anthracenes, suggesting similar benefits for bromomethyl derivatives .

- Time-resolved photoluminescence (TRPL) can quantify exciton diffusion lengths, critical for designing organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.